4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride
CAS No.: 1170470-60-6
Cat. No.: VC3358770
Molecular Formula: C9H11BrClNS
Molecular Weight: 280.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170470-60-6 |
|---|---|
| Molecular Formula | C9H11BrClNS |
| Molecular Weight | 280.61 g/mol |
| IUPAC Name | 6-bromo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10BrNS.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H |
| Standard InChI Key | PHXMSFQOCYPAGT-UHFFFAOYSA-N |
| SMILES | C1CSC2=C(C1N)C=C(C=C2)Br.Cl |
| Canonical SMILES | C1CSC2=C(C1N)C=C(C=C2)Br.Cl |
Introduction
4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride is a chemical compound that belongs to the benzothiopyran class, which is a group of heterocyclic compounds containing a sulfur atom. These compounds are of interest in various fields, including pharmaceuticals and materials science, due to their potential biological activities and unique chemical properties.
Synthesis and Preparation
The synthesis of 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride typically involves several steps, starting from simpler benzothiopyran derivatives. The process may include halogenation reactions to introduce the bromo group and amination reactions to introduce the amino group. The hydrochloride salt is often formed by treating the base with hydrochloric acid.
Synthesis Steps
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Starting Material Preparation: The synthesis begins with a suitable benzothiopyran derivative.
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Halogenation: Introduction of the bromo group at the 6-position.
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Amination: Introduction of the amino group at the 4-position.
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Salt Formation: Conversion to the hydrochloride salt.
Biological Activity
Benzothiopyran derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. The specific biological activity of 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride would depend on its structural features and the presence of the bromo and amino groups, which can influence its interaction with biological targets.
Biological Activity Table
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against bacteria and fungi |
| Anti-inflammatory | Possible role in reducing inflammation |
| Antioxidant | Potential to neutralize free radicals |
Applications
The applications of 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride could span several fields:
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Pharmaceuticals: As a potential lead compound for drug development due to its biological activities.
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Materials Science: Its unique chemical structure might be useful in the development of new materials.
Applications Table
| Field | Potential Use |
|---|---|
| Pharmaceuticals | Drug Development |
| Materials Science | New Materials Synthesis |
Safety and Handling
Handling of 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride requires caution due to its potential chemical reactivity and biological activity. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound.
Safety Precautions
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Protective Gear: Use gloves, goggles, and a lab coat.
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Ventilation: Work in a well-ventilated area.
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Disposal: Dispose of waste according to chemical safety guidelines.
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